3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide
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Overview
Description
The compound "3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide" is a heterocyclic organic compound that has garnered significant interest in scientific research due to its unique structure and potential applications across various fields. Its chemical makeup includes a pyridazinone core, substituted with a p-aminophenyl and a methyl group, forming a dihydrobromide salt.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide typically involves a multi-step process starting from readily available precursors. Key steps in the synthesis might include:
Formation of the pyridazinone core: : This could involve a condensation reaction between hydrazine and a suitable diketone.
Substitution reactions: : Introduction of the p-aminophenyl group could be achieved through a nucleophilic aromatic substitution reaction, utilizing p-aminophenyl halides.
Methylation: : The methyl group is often introduced via alkylation using methyl iodide or a similar alkylating agent.
Formation of the dihydrobromide salt: : The final product is typically isolated as a dihydrobromide salt through treatment with hydrobromic acid.
Industrial Production Methods
In an industrial setting, these reactions are often optimized for large-scale production. This might include:
Optimizing reaction conditions: : Temperature, solvents, and catalysts are carefully controlled to maximize yield and purity.
Purification processes: : Techniques such as recrystallization, column chromatography, and precipitation are used to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide undergoes several types of chemical reactions:
Oxidation: : This compound can undergo oxidation reactions, often resulting in the formation of more oxidized derivatives.
Reduction: : Reduction reactions can convert it into more saturated analogs.
Substitution: : Both nucleophilic and electrophilic substitution reactions are common, given the functional groups present.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: : Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: : Reagents vary depending on the specific substitution, but may include halides, nitrates, and alkylating agents.
Major Products
Oxidation: : Formation of N-oxides or introduction of additional oxygen-containing groups.
Reduction: : More saturated, hydrogen-rich analogs.
Substitution: : Various substituted analogs depending on the groups introduced.
Scientific Research Applications
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is used in numerous research applications:
Chemistry: : As a building block for the synthesis of more complex molecules.
Biology: : Investigated for its potential in enzyme inhibition and receptor binding studies.
Medicine: : Studied for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: : Used in the development of new materials and chemical processes.
Mechanism of Action
The compound's mechanism of action involves interaction with molecular targets, which can include enzymes and receptors:
Enzyme inhibition: : It may act as an inhibitor for specific enzymes, disrupting their activity.
Receptor binding: : It can bind to certain receptors, modulating their signaling pathways.
Comparison with Similar Compounds
3(2H)-Pyridazinone, 5-(p-aminophenyl)-6-methyl-, dihydrobromide is unique due to its specific substitutions, which impart distinct properties. Similar compounds include:
Pyridazinone derivatives: : These share the core structure but differ in their substitutions, leading to variations in biological activity and chemical properties.
Phenyl-substituted pyridazinones: : These compounds have different groups attached to the phenyl ring, affecting their reactivity and applications.
Properties
CAS No. |
117903-11-4 |
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Molecular Formula |
C11H13Br2N3O |
Molecular Weight |
363.05 g/mol |
IUPAC Name |
4-(4-aminophenyl)-3-methyl-1H-pyridazin-6-one;dihydrobromide |
InChI |
InChI=1S/C11H11N3O.2BrH/c1-7-10(6-11(15)14-13-7)8-2-4-9(12)5-3-8;;/h2-6H,12H2,1H3,(H,14,15);2*1H |
InChI Key |
QSFXNMTYQZUMBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NNC(=O)C=C1C2=CC=C(C=C2)N.Br.Br |
Origin of Product |
United States |
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